molecular formula C11H15NO B15332917 1-(3-Methoxybenzyl)azetidine

1-(3-Methoxybenzyl)azetidine

Cat. No.: B15332917
M. Wt: 177.24 g/mol
InChI Key: LWNOEEDDOJYLBO-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)azetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxybenzyl)azetidine can be synthesized through various methods, including cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 1,3-propanediamine in the presence of hydrochloric acid can yield azetidines .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxybenzyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups into the azetidine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)azetidine involves its interaction with molecular targets and pathways. The ring strain and nitrogen atom in the azetidine ring contribute to its reactivity, allowing it to participate in various chemical reactions. These interactions can modulate biological pathways and processes, making the compound useful in medicinal chemistry .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]azetidine

InChI

InChI=1S/C11H15NO/c1-13-11-5-2-4-10(8-11)9-12-6-3-7-12/h2,4-5,8H,3,6-7,9H2,1H3

InChI Key

LWNOEEDDOJYLBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC2

Origin of Product

United States

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